Cas no 39942-50-2 (3-Amino Lidocaine)
3-Amino Lidocaine Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino Lidocaine
- 3-AMINO LIDOCAINE,BROWN SOLID
- N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide
- 3-amino-lidocaine
- 2-Diethylamino-3'-amino-2',6'-acetoxylidide
- AKOS030239969
- UNII-V9Z6FQ7AUP
- N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide; 2-Diethylamino-3'-amino-2',6'-acetoxylidide; NSC 34019;
- NSC 34019
- 39942-50-2
- NSC34019
- N-(3-amino-2,6-dimethyl-phenyl)-2-(diethylamino)acetamide
- SCHEMBL4454131
- Acetamide, N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)-
- NSC-34019
- DTXSID20192991
- 2-Diethylamino-3?-amino-2?,6?-acetoxylidide
- V9Z6FQ7AUP
-
- Inchi: 1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18)
- InChI Key: QGGRMQFOEGNXNU-UHFFFAOYSA-N
- SMILES: O=C(CN(CC)CC)NC1C(C)=CC=C(C=1C)N
Computed Properties
- Exact Mass: 249.18400
- Monoisotopic Mass: 249.184112366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 58.4Ų
Experimental Properties
- PSA: 58.36000
- LogP: 2.82010
3-Amino Lidocaine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A611785-50mg |
3-Amino Lidocaine |
39942-50-2 | 50mg |
$ 117.00 | 2023-04-19 | ||
| TRC | A611785-100mg |
3-Amino Lidocaine |
39942-50-2 | 100mg |
$ 152.00 | 2023-09-08 | ||
| TRC | A611785-250mg |
3-Amino Lidocaine |
39942-50-2 | 250mg |
$ 339.00 | 2023-04-19 | ||
| TRC | A611785-500mg |
3-Amino Lidocaine |
39942-50-2 | 500mg |
$ 643.00 | 2023-04-19 | ||
| TRC | A611785-1g |
3-Amino Lidocaine |
39942-50-2 | 1g |
$ 950.00 | 2022-06-08 | ||
| A2B Chem LLC | AD34876-100mg |
N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide |
39942-50-2 | 100mg |
$1138.00 | 2024-04-20 | ||
| A2B Chem LLC | AD34876-1g |
N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide |
39942-50-2 | 1g |
$2500.00 | 2024-04-20 | ||
| TRC | A611785-1000mg |
3-Amino Lidocaine |
39942-50-2 | 1g |
$ 1160.00 | 2023-04-19 |
3-Amino Lidocaine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-Amino Lidocaine
Professional Introduction to 3-Amino Lidocaine (CAS No. 39942-50-2)
3-Amino Lidocaine, identified by its Chemical Abstracts Service (CAS) number CAS No. 39942-50-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, derived from the broader class of local anesthetics, has garnered considerable attention due to its unique pharmacological properties and potential applications in modern medicine. The introduction aims to provide a comprehensive overview of this molecule, emphasizing its chemical structure, pharmacological mechanisms, recent research findings, and future prospects.
The molecular structure of 3-Amino Lidocaine (CAS No. 39942-50-2) is characterized by a piperidine ring substituted with an amine group at the third position and a 2-chloroethyl chain. This structural configuration is pivotal in determining its biological activity. The amine group contributes to its ability to interact with sodium channels in nerve cells, thereby producing local anesthesia. The presence of the 2-chloroethyl side chain enhances its lipid solubility, which is crucial for efficient penetration across cellular membranes.
In terms of pharmacological action, 3-Amino Lidocaine functions as a potent local anesthetic by blocking the initiation and conduction of nerve impulses. This mechanism is achieved through the inhibition of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. By stabilizing the neuronal membrane in a depolarized state, the compound effectively prevents the transmission of pain signals, making it highly valuable in surgical and dental procedures where localized anesthesia is required.
Recent advancements in medical research have highlighted the therapeutic potential of derivatives of 3-Amino Lidocaine. For instance, studies have explored modifications to its chemical structure to enhance its efficacy while minimizing side effects such as systemic toxicity and allergic reactions. One notable development involves the synthesis of enantiomerically pure forms of Lidocaine derivatives, which have shown improved selectivity for sodium channels, thereby reducing off-target effects.
The application of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions between 3-Amino Lidocaine and its target proteins. These computational approaches have enabled researchers to predict and optimize drug-like properties, leading to the design of novel analogs with enhanced pharmacokinetic profiles. For example, virtual screening techniques have identified compounds that exhibit faster onset times and longer durations of action compared to standard Lidocaine formulations.
Another area of interest has been the investigation of 3-Amino Lidocaine in combination therapies. Research suggests that its synergistic effects with other anesthetics or adjuvants can lead to improved outcomes in patients undergoing complex surgical procedures. Additionally, preclinical studies have explored its potential role in managing chronic pain conditions by targeting specific neural pathways involved in pain perception.
The safety profile of 3-Amino Lidocaine (CAS No. 39942-50-2) has been extensively evaluated through both preclinical and clinical trials. These studies have demonstrated that when used as directed, the compound exhibits a favorable risk-benefit ratio. However, as with any pharmaceutical agent, caution must be exercised regarding dosage and administration routes to mitigate potential adverse effects such as systemic absorption and central nervous system depression.
The regulatory landscape for 3-Amino Lidocaine is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory bodies ensure that all pharmaceutical products meet stringent quality control standards before they are approved for clinical use. The approval process involves rigorous testing for efficacy, safety, and purity, ensuring that patients receive medications that are both effective and reliable.
In conclusion, 3-Amino Lidocaine (CAS No. 39942-50-2) represents a significant advancement in local anesthetic therapy. Its unique chemical structure and pharmacological properties make it a valuable tool in modern medicine, with applications ranging from dental procedures to chronic pain management. Ongoing research continues to uncover new possibilities for this compound, promising even more innovative uses in the future.
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